2-(2-Fluoro-4-hydroxyphenyl)acetonitrile
Overview
Description
2-(2-Fluoro-4-hydroxyphenyl)acetonitrile is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 151.14 g/mol. This compound is characterized by the presence of a fluoro group and a hydroxy group attached to a phenyl ring, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® for the fluorination step . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-hydroxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-(2-Fluoro-4-hydroxyphenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
2-(2-Chloro-4-hydroxyphenyl)acetonitrile: Contains a chloro group instead of a fluoro group.
2-(2-Fluoro-4-hydroxyphenyl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.
Uniqueness
2-(2-Fluoro-4-hydroxyphenyl)acetonitrile is unique due to the combination of its fluoro and hydroxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXVYQBDAAWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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